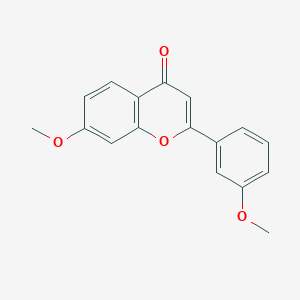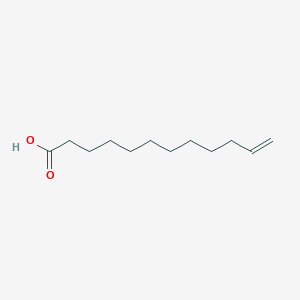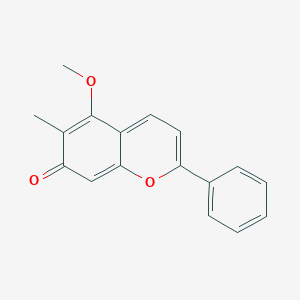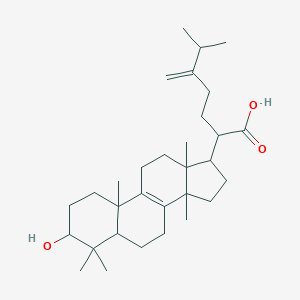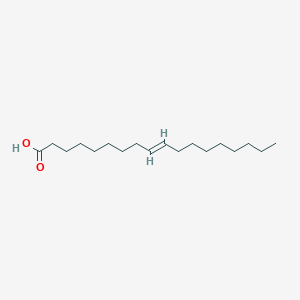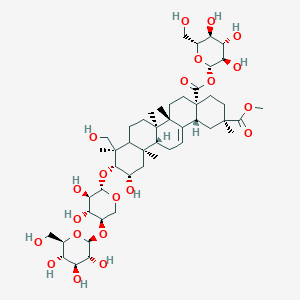
Esculentoside H
Vue d'ensemble
Description
Applications De Recherche Scientifique
Esculentoside H has been extensively studied for its applications in various fields:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its role in inhibiting cell migration and proliferation, particularly in cancer cells.
Medicine: Investigated for its anti-tumor, anti-inflammatory, and anti-oxidative properties.
Industry: Potential applications in the development of pharmaceuticals and nutraceuticals.
Mécanisme D'action
Esculentoside H exerce ses effets par plusieurs voies moléculaires :
Activité antitumorale : Il inhibe la migration des cellules cancéreuses du côlon en bloquant les voies de signalisation JNK1/2 et NF-κB, qui sont impliquées dans l’expression des métalloprotéinases matricielles-9 (MMP-9).
Effets anti-inflammatoires : Il réduit l’inflammation en inhibant la libération du facteur de nécrose tumorale (TNF) et d’autres cytokines pro-inflammatoires.
Propriétés antioxydantes : Il protège les cellules du stress oxydatif en piégeant les radicaux libres et en améliorant l’activité des enzymes antioxydantes.
Analyse Biochimique
Biochemical Properties
Esculentoside H plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, this compound inhibits the activity of matrix metalloproteinases-9 (MMP-9) by blocking the JNK1/2 and NF-κB signaling pathways . This inhibition is significant in preventing the migration of colon cancer cells. Additionally, this compound has been shown to modulate the release of tumor necrosis factor (TNF), contributing to its anti-tumor activity .
Cellular Effects
This compound exerts profound effects on various cell types and cellular processes. In colon cancer cells, it suppresses migration by inhibiting MMP-9 expression through the JNK1/2 and NF-κB pathways . In cerebral ischemia/reperfusion injury models, this compound protects the blood-brain barrier by reducing PANoptosis and neuronal death . It also influences cell signaling pathways, gene expression, and cellular metabolism, highlighting its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with key signaling pathways. By blocking JNK1/2 and NF-κB-mediated MMP-9 expression, this compound inhibits the migration of cancer cells . Additionally, it modulates the release of TNF, which plays a role in its anti-tumor activity . In cerebral ischemia/reperfusion injury, this compound exerts protective effects through the TLE1/PI3K/AKT signaling pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, providing sustained protection against cellular damage
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert protective effects, such as reducing neuronal death and protecting the blood-brain barrier in cerebral ischemia/reperfusion injury models . At higher doses, potential toxic or adverse effects may occur, necessitating careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as MMP-9 and modulates signaling pathways like JNK1/2 and NF-κB These interactions influence metabolic flux and metabolite levels, contributing to its diverse biological activities
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . Understanding these transport and distribution mechanisms is essential for optimizing the therapeutic potential of this compound.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. Targeting signals and post-translational modifications direct this compound to particular compartments or organelles, where it exerts its effects
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Esculentoside H est généralement extrait des racines de Phytolacca esculenta. Le processus d’extraction implique l’utilisation de solvants tels que le méthanol ou l’éthanol pour isoler le composé de la matière végétale .
Méthodes de production industrielle : La production à grande échelle d’this compound implique la culture de plantes Phytolacca esculenta, suivie de l’extraction et de la purification du composé à l’aide de solvants industriels et de techniques chromatographiques .
Analyse Des Réactions Chimiques
Types de réactions : Esculentoside H subit diverses réactions chimiques, notamment des réactions d’oxydation, de réduction et de substitution .
Réactifs et conditions courants :
Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le peroxyde d’hydrogène peuvent être utilisés pour oxyder l’this compound.
Réduction : Des agents réducteurs comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont utilisés pour les réactions de réduction.
Substitution : Les réactions de substitution impliquent souvent des réactifs comme les halogènes ou les agents alkylants.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des formes désoxygénées d’this compound .
4. Applications de la recherche scientifique
This compound a été largement étudié pour ses applications dans divers domaines :
Comparaison Avec Des Composés Similaires
Esculentoside H fait partie d’un groupe de saponines triterpénoïdes isolées de Phytolacca esculenta. Des composés similaires comprennent :
Esculentoside A : Connu pour ses effets anti-inflammatoires et anti-apoptotiques.
Esculentoside B : Exhibe une activité cytotoxique modérée contre certaines lignées cellulaires cancéreuses.
Acide jaligonique : Un autre triterpénoïde aux propriétés anticancéreuses potentielles.
Unicité de l’this compound : This compound se démarque par sa puissante activité antitumorale et sa capacité à inhiber la migration des cellules cancéreuses par des voies moléculaires spécifiques .
Propriétés
IUPAC Name |
2-O-methyl 4a-O-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 10-[3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2,4a-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H76O21/c1-43(41(61)63-6)11-13-48(42(62)69-40-36(60)33(57)30(54)25(18-50)66-40)14-12-46(4)21(22(48)15-43)7-8-28-44(2)16-23(52)37(45(3,20-51)27(44)9-10-47(28,46)5)68-38-34(58)31(55)26(19-64-38)67-39-35(59)32(56)29(53)24(17-49)65-39/h7,22-40,49-60H,8-20H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQCUBQIHIKJPHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(CO6)OC7C(C(C(C(O7)CO)O)O)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H76O21 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
989.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Phytolaccasaponin B | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034638 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
66656-92-6 | |
| Record name | Phytolaccasaponin B | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034638 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
218 - 220 °C | |
| Record name | Phytolaccasaponin B | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034638 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Q1: What is the mechanism of action of Esculentoside H and its downstream effects in cancer cells?
A1: this compound (EsH) exhibits anti-cancer activity, particularly in colon cancer cells. It suppresses the expression and secretion of matrix metalloproteinases-9 (MMP-9), a key player in tumor cell migration and invasion. [] This suppression is mediated through the inhibition of the JNK1/2 and NF-κB signaling pathways. [] EsH blocks the phosphorylation of JNK induced by phorbol 12-myristate 13-acetate (PMA), preventing the nuclear translocation of NF-κB, which in turn downregulates MMP-9 expression. []
Q2: How does this compound induce Tumor Necrosis Factor (TNF) release and how does its kinetics differ from lipopolysaccharides (LPS)?
A2: this compound (EsH) can stimulate murine peritoneal macrophages to release TNF in a dose-dependent manner. [] Unlike LPS, which induces a rapid increase in TNF release within the first 6 hours, EsH triggers a gradual increase, reaching peak levels around 24 hours after stimulation. [] This suggests a distinct mechanism of action for EsH in inducing TNF release compared to LPS.
Q3: What is the structural characterization of this compound?
A3: this compound is a water-soluble saponin. Its structure is characterized as 3-O-[β-D-glucopyranosyl-(1→4)-β-D-xylopyranosyl]-28-O-β-D-glucopyranosylphytolaccagenin. []
Q4: What analytical methods are employed to study the pharmacokinetics of this compound and other triterpenoids from Phytolacca acinosa?
A4: Ultra-high-performance liquid chromatography coupled with triple quadrupole mass spectrometry (UHPLC-QqQ-MS) is utilized to quantify this compound and other triterpenoids in rat plasma after oral administration of Phytolacca acinosa. [] This method enables the comparative pharmacokinetic analysis of raw and vinegar-processed forms of the herb. []
Q5: What is known about the bioavailability of this compound and how does processing of Phytolacca acinosa affect it?
A5: Pharmacokinetic studies in rats indicate that vinegar-processing of Phytolacca acinosa can significantly reduce the oral bioavailability of this compound. [] Specifically, the area under the curve (AUC0→t) and peak concentration (Cmax) values of this compound were notably lower in the vinegar-processed group compared to the raw herb group. []
Q6: Are there any known effects of this compound on immune responses beyond TNF induction?
A6: Research shows that this compound can enhance the production of Interleukin-3 (IL-3) and Interleukin-6 (IL-6) from mouse spleen cells activated by Concanavalin A (ConA). [] This effect is accompanied by an increase in IL-3 and IL-6 mRNA expression, suggesting that EsH might modulate immune responses by influencing cytokine production at the transcriptional level. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


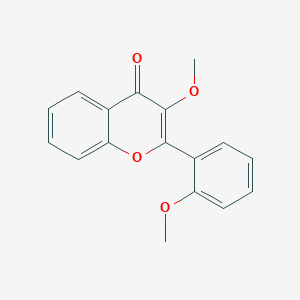

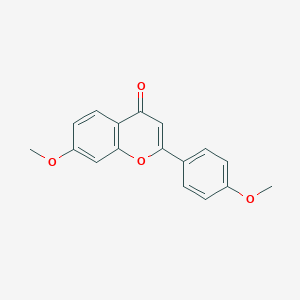
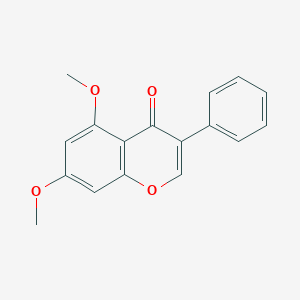
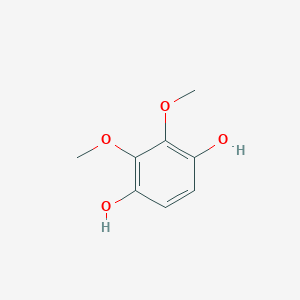
![(1R,4R,5S)-2,4'-dimethylspiro[2-azabicyclo[2.2.2]octane-5,2'-3H-pyran]-6'-one](/img/structure/B191134.png)
